

Navigating the Thermochemical Landscape of Substituted Piperazines: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2,2-Trimethylpiperazine**

Cat. No.: **B1289006**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental or computational thermochemical data for **1,2,2-Trimethylpiperazine** is not readily available in the reviewed literature. This guide provides a comprehensive overview of the thermochemical properties of the parent compound, piperazine, and its closely related derivatives. The methodologies and data presented herein serve as a foundational resource for researchers seeking to understand and predict the thermochemical behavior of substituted piperazines like **1,2,2-Trimethylpiperazine**.

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Their thermodynamic properties are crucial for understanding their reactivity, stability, and phase behavior, which are critical parameters in drug design, process chemistry, and carbon capture technologies. This technical guide offers an in-depth look into the thermochemical properties of piperazine and its analogues, presenting available quantitative data, detailing experimental and computational protocols, and illustrating key concepts through logical diagrams.

Thermochemical Properties of Piperazine and Related Compounds

While specific data for **1,2,2-Trimethylpiperazine** is absent from the literature, an analysis of piperazine and its methylated derivatives can provide valuable insights into the expected thermochemical behavior. The following tables summarize key thermochemical data for these compounds.

Table 1: Enthalpy of Formation and Combustion of Piperazine

Property	Value	Units	State	Reference
Standard Enthalpy of Formation (Δ_fH°)	-5.3 ± 1.3	kJ/mol	Solid	[1]
Standard Enthalpy of Combustion (Δ_cH°)	-2880.8 ± 1.2	kJ/mol	Solid	[2]

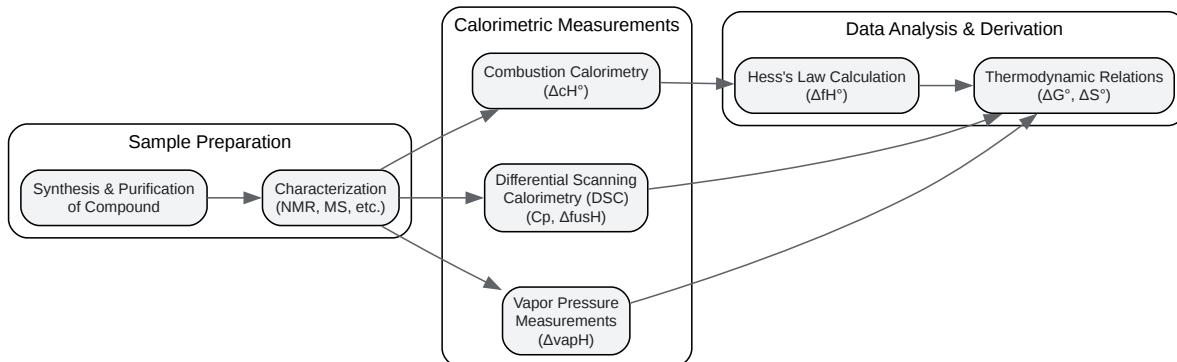
Table 2: Phase Change Enthalpies of Piperazine

Property	Value	Units	Temperature (K)	Reference
Enthalpy of Fusion ($\Delta_{fus}H$)	22.1	kJ/mol	381.8	[1]
Enthalpy of Sublimation ($\Delta_{sub}H$)	65.2	kJ/mol	385	[1]
Enthalpy of Vaporization ($\Delta_{vap}H$)	53.0 ± 0.4	kJ/mol	298.15	[1]

Table 3: Heat Capacity of Piperazine and 1-Methylpiperazine

Compound	Property	Value	Units	Temperature (K)	State	Reference
Molar Heat						
Piperazine	Capacity (Cp)	164.7	J/mol·K	385.3	Liquid	[3] [4]
Liquid						
1-Methylpiperazine	Phase Heat Capacity (Cp,liquid)	213.90 - 218.00	J/mol·K	298.15 - 353.15	Liquid	[5]

Table 4: Other Physicochemical Properties of 1-Methylpiperazine

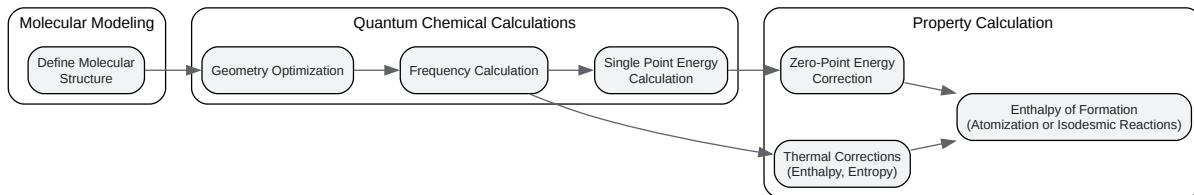

Property	Value	Units	Reference
Normal Boiling Point (Tboil)	410.65 - 411.20	K	[5]
Normal Melting Point (Tfus)	266.75 - 267.82	K	[5]

Experimental and Computational Protocols

The determination of thermochemical properties relies on a combination of experimental calorimetry and computational chemistry methods.

Experimental Methodologies

A general workflow for the experimental determination of thermochemical properties is outlined below.


[Click to download full resolution via product page](#)

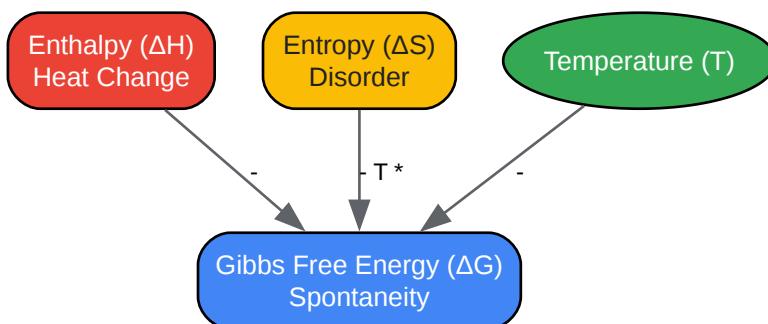
Experimental workflow for thermochemical property determination.

- Combustion Calorimetry: This is a primary technique for determining the standard enthalpy of combustion (ΔcH°). A known mass of the substance is burned in a bomb calorimeter under an excess of oxygen. The heat released is measured, and from this, the enthalpy of combustion is calculated. The standard enthalpy of formation (ΔfH°) can then be derived using Hess's Law.
- Differential Scanning Calorimetry (DSC): DSC is used to measure heat capacity (C_p) and the enthalpy of phase transitions, such as fusion (melting) and vaporization. The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference.
- Vapor Pressure Measurements: The enthalpy of vaporization ($\Delta vapH$) can be determined by measuring the vapor pressure of a substance at different temperatures and applying the Clausius-Clapeyron equation.

Computational Methodologies

Computational chemistry provides a powerful tool for predicting thermochemical properties, especially for molecules that are difficult to synthesize or handle experimentally.

[Click to download full resolution via product page](#)


General workflow for computational thermochemistry.

- Quantum Chemical Methods: High-level ab initio methods (e.g., G3, G4, CBS-QB3) and Density Functional Theory (DFT) are commonly employed to calculate the electronic energy of a molecule.[6][7][8]
- Geometry Optimization and Frequency Analysis: The molecular geometry is optimized to find the lowest energy conformation. A frequency calculation is then performed to confirm it is a true minimum and to obtain vibrational frequencies, which are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
- Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes. These methods rely on the calculated electronic energies and the known experimental enthalpies of formation of the reference species.

Interrelation of Thermochemical Properties

The fundamental thermochemical properties are interconnected through the laws of thermodynamics. The Gibbs free energy (ΔG), which determines the spontaneity of a process, is related to the enthalpy (ΔH) and entropy (ΔS) by the following equation:

$$\Delta G = \Delta H - T\Delta S$$

[Click to download full resolution via product page](#)

Relationship between Gibbs free energy, enthalpy, and entropy.

- Enthalpy (ΔH): Represents the heat absorbed or released in a reaction at constant pressure.
- Entropy (ΔS): A measure of the disorder or randomness of a system.
- Gibbs Free Energy (ΔG): A measure of the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

Conclusion

While a complete thermochemical profile of **1,2,2-Trimethylpiperazine** remains to be established, this guide provides a robust framework for understanding and predicting its properties. By leveraging the available data for piperazine and its derivatives and employing the outlined experimental and computational methodologies, researchers can effectively navigate the thermochemical landscape of this important class of compounds. Further experimental and theoretical studies are warranted to fill the existing data gap for **1,2,2-Trimethylpiperazine** and other complex piperazine derivatives, which will undoubtedly contribute to their broader application in science and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperazine [webbook.nist.gov]
- 2. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. ThermoML:J. Chem. Thermodyn. 2016, 103, 51-58 [trc.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine, 1-methyl- (CAS 109-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Modeling Differential Enthalpy of Absorption of CO₂ with Piperazine as a Function of Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Thermochemical Landscape of Substituted Piperazines: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289006#thermochemical-properties-of-1-2-2-trimethylpiperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com